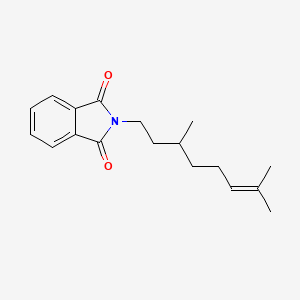![molecular formula C12H15ClS B14391399 [(1-Chlorocyclohexyl)sulfanyl]benzene CAS No. 89423-43-8](/img/structure/B14391399.png)
[(1-Chlorocyclohexyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Chlorocyclohexyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 1-chlorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of 1-chlorocyclohexane with thiophenol (benzenethiol) under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, forming a thiolate anion which then reacts with 1-chlorocyclohexane to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
[(1-Chlorocyclohexyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the cyclohexyl ring or the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as [(1-Hydroxycyclohexyl)sulfanyl]benzene when using hydroxide.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced forms of the cyclohexyl ring or modified sulfanyl groups.
Scientific Research Applications
[(1-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions or participate in redox reactions, influencing the compound’s reactivity and interactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- [(1-Bromocyclohexyl)sulfanyl]benzene
- [(1-Iodocyclohexyl)sulfanyl]benzene
- [(1-Fluorocyclohexyl)sulfanyl]benzene
Uniqueness
[(1-Chlorocyclohexyl)sulfanyl]benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
89423-43-8 |
|---|---|
Molecular Formula |
C12H15ClS |
Molecular Weight |
226.77 g/mol |
IUPAC Name |
(1-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-12(9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
ZKHROWQSXVDXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


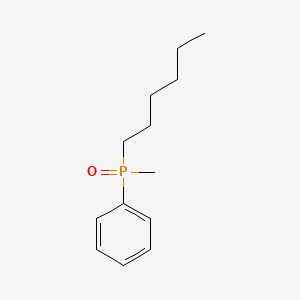
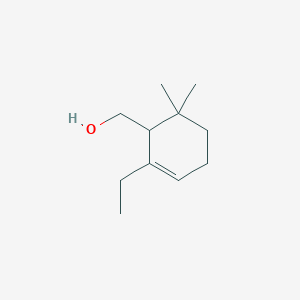
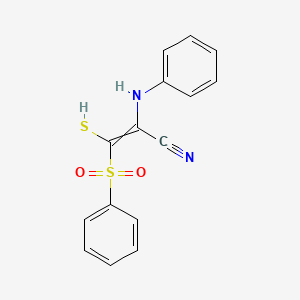
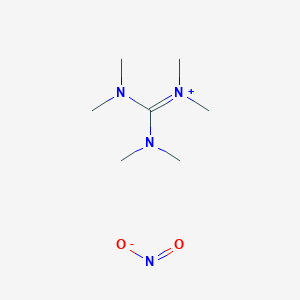
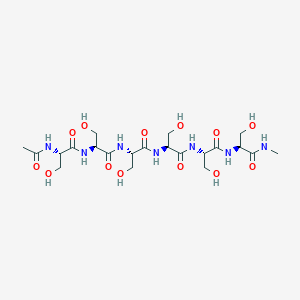
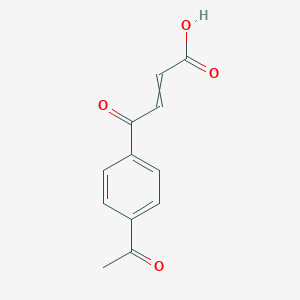
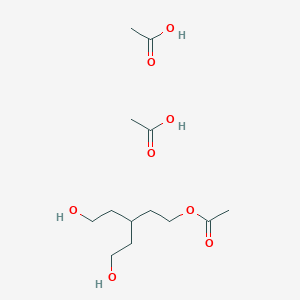
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
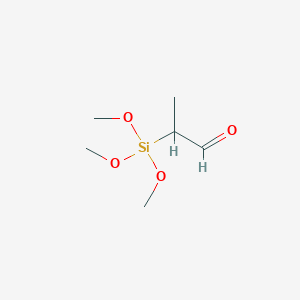
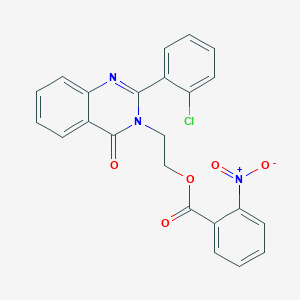
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
